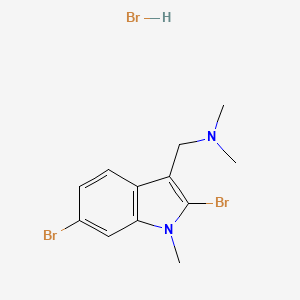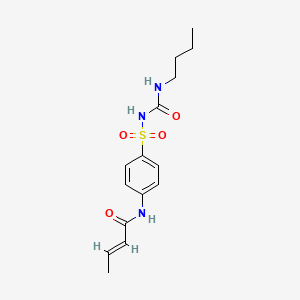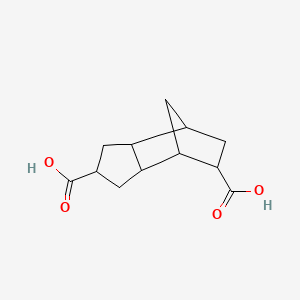
2,6-diNH2-2'F-ddP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine, commonly referred to as 2,6-diNH2-2’F-ddP, is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Amination: Introduction of amino groups at the 2 and 6 positions of the adenine base.
Industrial Production Methods
Industrial production of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 2’ position.
2,6-Diamino-2’-fluoro-2’,3’-dideoxycytidine: Contains a cytosine base instead of adenine.
2,6-Diamino-2’-fluoro-2’,3’-dideoxyguanosine: Contains a guanine base instead of adenine.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine enhances its stability and alters its interaction with biological targets, making it unique compared to other similar compounds.
Properties
CAS No. |
123318-81-0 |
|---|---|
Molecular Formula |
C10H13FN6O2 |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h3-5,9,18H,1-2H2,(H4,12,13,15,16)/t4-,5-,9+/m0/s1 |
InChI Key |
PHDRWZXWRBXBOC-DQSPEZDDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


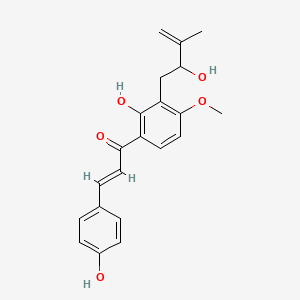
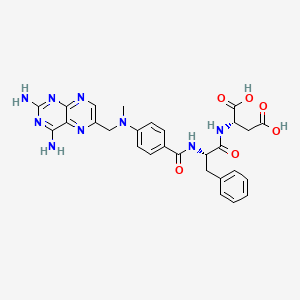

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

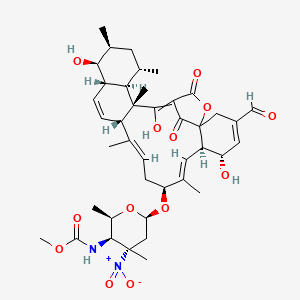
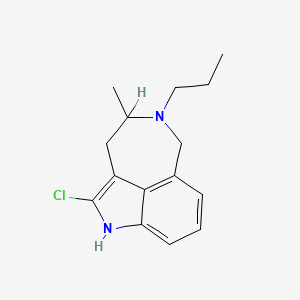

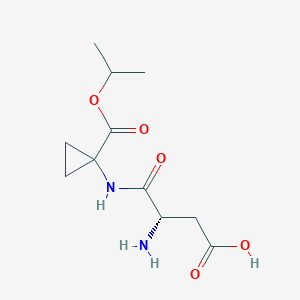
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
